Anti-inflammatory Potency: Glycoside vs. Aglycone
In a direct comparative assessment within the same study, the aglycone forms of 6‑methoxyflavonols (compounds 5 and 6) demonstrated higher anti‑inflammatory activity than their glycoside counterparts, a class to which Anti‑inflammatory agent 43 belongs【REFS‑1】. This indicates that while the glycoside is active, its potency in these assays is lower than that of the non‑glycosylated analogs.
| Evidence Dimension | Anti-inflammatory potency in LPS-stimulated RAW 264.7 macrophages |
|---|---|
| Target Compound Data | Significant activity (exact quantitative data not specified in the accessible abstract) |
| Comparator Or Baseline | Aglycones (6-methoxyquercetin, compound 5; 6-methoxykaempferol, compound 6) |
| Quantified Difference | Aglycones > Glycosides (qualitative difference established) |
| Conditions | Reduction of NO and PGE2 formation; suppression of TNF‑α, IL‑6, IL‑1β, iNOS, and COX‑2 expression in LPS‑stimulated RAW 264.7 macrophages【REFS‑1】 |
Why This Matters
This data informs procurement decisions by highlighting that Anti‑inflammatory agent 43 is the appropriate choice for studies investigating the specific biological effects of glycosylated 6‑methoxyflavonols, not for assays requiring maximal, aglycone‑level potency.
- [1] Lee, Y. G., Lee, H., Ryuk, J. A., Hwang, J. T., Kim, H. G., Lee, D. S., Kim, Y. J., Yang, D. C., Ko, B. S., & Baek, N. I. (2019). 6‑Methoxyflavonols from the aerial parts of Tetragonia tetragonoides (Pall.) Kuntze and their anti‑inflammatory activity. Bioorganic Chemistry, 88, 102922. View Source
